molecular formula C14H9IOS B13097893 2-(3-Iodobenzoyl)thiobenzaldehyde

2-(3-Iodobenzoyl)thiobenzaldehyde

Cat. No.: B13097893
M. Wt: 352.19 g/mol
InChI Key: TZGSSEYFONZUCO-UHFFFAOYSA-N
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Description

2-(3-Iodobenzoyl)thiobenzaldehyde is a halogenated aromatic aldehyde characterized by a thiobenzaldehyde core (where a sulfur atom replaces the oxygen in the aldehyde group) conjugated with a 3-iodobenzoyl substituent. Its molecular formula is C₁₄H₉IO₂S, and it features a unique combination of iodine (a heavy halogen) and a thioaldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to:

  • Electron-withdrawing effects from iodine, which may enhance electrophilic reactivity.
  • Thioaldehyde functionality, enabling nucleophilic additions and participation in sulfur-mediated reactions (e.g., thioacetal formation or heterocycle synthesis).
  • Potential applications in drug discovery (e.g., as a precursor for iodine-containing bioactive molecules) and materials science (e.g., coordination chemistry with metals) .

Properties

Molecular Formula

C14H9IOS

Molecular Weight

352.19 g/mol

IUPAC Name

2-(3-iodobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9IOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H

InChI Key

TZGSSEYFONZUCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)thiobenzaldehyde typically involves the introduction of an iodine atom into a benzoyl thiobenzaldehyde framework. One common method involves the reaction of 3-iodobenzoic acid with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl thiobenzaldehyde derivatives.

Scientific Research Applications

2-(3-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Iodobenzoyl)thiobenzaldehyde involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Comparative Overview of Selected Benzaldehyde Derivatives

Compound Name Molecular Formula Substituents Key Reactivity/Applications Notable Hazards/Stability
This compound C₁₄H₉IO₂S Thiobenzaldehyde, 3-iodobenzoyl Electrophilic substitution, sulfur-mediated cyclization Potential iodine-related toxicity
3-Chlorobenzaldehyde C₇H₅ClO Chlorine at meta position Intermediate in agrochemicals, dyes Skin/eye irritation
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ Chlorine, iodine, hydroxyl groups Medicinal chemistry (bioactivity enhancement) Environmental persistence of halogens
3-Ethynylbenzaldehyde C₉H₆O Ethynyl group at meta position Click chemistry, polymer synthesis Reactivity with thiols/amines
4-Methyl thiobenzaldehyde C₈H₈S Thiobenzaldehyde, methyl group Thiazolidin-4-one synthesis (anticancer agents) Oxidative instability

Reactivity and Functional Group Analysis

  • However, iodine may reduce solubility in aqueous media. Hydroxyl and Ethynyl Groups: 5-Chloro-2-hydroxy-3-iodobenzaldehyde’s hydroxyl group enables hydrogen bonding, enhancing interactions with enzymes or receptors . 3-Ethynylbenzaldehyde’s ethynyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple in click chemistry .
  • Thioaldehyde vs. Aldehyde :

    • The thiobenzaldehyde moiety in this compound and 4-methyl thiobenzaldehyde exhibits higher reactivity toward nucleophiles (e.g., amines, thiols) compared to oxygenated analogs. This property is exploited in synthesizing sulfur-containing heterocycles like thiazolidin-4-ones, which show anticancer activity .
    • In contrast, 3-chlorobenzaldehyde lacks sulfur-based reactivity, limiting its utility in thio-mediated reactions .

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